N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The methoxy group at the 5-position and the prop-2-enamide group at the 2-position further define its structure.
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-14(17)15-7-6-10-9-16-13-5-4-11(18-2)8-12(10)13/h3-5,8-9,16H,1,6-7H2,2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQJEAYVQILVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring. The final step involves the reaction of the indole derivative with acryloyl chloride to form the prop-2-enamide group .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the prop-2-enamide group to a propylamine group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, including serotonin receptors and melatonin receptors. This binding can modulate various biological processes, such as neurotransmission, circadian rhythm regulation, and immune response .
Comparison with Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide can be compared with other indole derivatives, such as:
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound has a similar indole structure but with an iodine atom at the 2-position and an acetamide group instead of a prop-2-enamide group.
5-methoxy-N-ethyltryptamine: This compound has a similar methoxy group at the 5-position but differs in the side chain structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
